Cas no 851079-44-2 (N-(4-methylphenyl)-2-{1-(4-nitrophenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

N-(4-methylphenyl)-2-{1-(4-nitrophenyl)-1H-imidazol-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-methylphenyl)-2-{1-(4-nitrophenyl)-1H-imidazol-2-ylsulfanyl}acetamide
- 851079-44-2
- N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
- EU-0091209
- F0599-0544
- 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- AKOS002046968
-
- インチ: 1S/C18H16N4O3S/c1-13-2-4-14(5-3-13)20-17(23)12-26-18-19-10-11-21(18)15-6-8-16(9-7-15)22(24)25/h2-11H,12H2,1H3,(H,20,23)
- InChIKey: KORLBJREFJEMTN-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC(C)=CC=1)=O)C1=NC=CN1C1C=CC(=CC=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 368.09431156g/mol
- どういたいしつりょう: 368.09431156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 485
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 118Ų
N-(4-methylphenyl)-2-{1-(4-nitrophenyl)-1H-imidazol-2-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0599-0544-4mg |
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851079-44-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0599-0544-20μmol |
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851079-44-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0599-0544-2mg |
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851079-44-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0599-0544-3mg |
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851079-44-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0599-0544-5μmol |
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851079-44-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0599-0544-5mg |
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851079-44-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0599-0544-40mg |
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851079-44-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0599-0544-75mg |
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851079-44-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0599-0544-10mg |
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851079-44-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0599-0544-15mg |
N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851079-44-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-(4-methylphenyl)-2-{1-(4-nitrophenyl)-1H-imidazol-2-ylsulfanyl}acetamide 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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5. Back matter
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
N-(4-methylphenyl)-2-{1-(4-nitrophenyl)-1H-imidazol-2-ylsulfanyl}acetamideに関する追加情報
Research Briefing on N-(4-methylphenyl)-2-{1-(4-nitrophenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851079-44-2)
N-(4-methylphenyl)-2-{1-(4-nitrophenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851079-44-2) is a synthetic small molecule that has recently gained attention in chemical biology and medicinal chemistry research due to its unique structural features and potential pharmacological applications. This compound combines an imidazole core with a nitrophenyl group and an acetamide side chain, making it an interesting candidate for drug discovery efforts targeting various biological pathways.
Recent studies have focused on the synthesis and characterization of this compound, with particular emphasis on its potential as a kinase inhibitor scaffold. The presence of both electron-withdrawing (nitrophenyl) and electron-donating (methylphenyl) groups in the molecular structure creates interesting electronic properties that may influence its binding affinity to biological targets. Researchers have employed computational docking studies to predict potential protein targets, with preliminary results suggesting activity against certain tyrosine kinases involved in cell signaling pathways.
In vitro evaluations of 851079-44-2 have demonstrated moderate inhibitory activity against several cancer cell lines, with IC50 values in the micromolar range. The compound appears to exhibit selective cytotoxicity, showing greater potency against certain tumor types compared to normal cell lines. Mechanistic studies suggest that this activity may be related to the compound's ability to induce apoptosis through mitochondrial pathways, although the exact molecular targets remain under investigation.
The pharmacokinetic properties of N-(4-methylphenyl)-2-{1-(4-nitrophenyl)-1H-imidazol-2-ylsulfanyl}acetamide have been evaluated in preclinical models, revealing moderate metabolic stability and acceptable oral bioavailability. Structure-activity relationship (SAR) studies are currently underway to optimize the compound's pharmacological profile, with particular focus on improving potency and reducing potential off-target effects.
Recent patent filings indicate growing commercial interest in derivatives of 851079-44-2, particularly for applications in oncology and inflammatory diseases. Several pharmaceutical companies have included similar structural motifs in their drug discovery pipelines, suggesting that this chemical scaffold may represent a promising starting point for the development of novel therapeutic agents.
Future research directions for this compound class include detailed target identification studies, optimization of lead compounds through medicinal chemistry approaches, and evaluation in more complex disease models. The unique combination of structural features in 851079-44-2 continues to attract attention from both academic and industrial researchers in the chemical biology and pharmaceutical fields.
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